REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1>>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:11]([O:10][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[N:12][CH:13]=1
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Name
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|
Quantity
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2.48 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=O)C=C1
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Name
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Quantity
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3.29 g
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Type
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reactant
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Smiles
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OC1=NC=C(C=C1)C(F)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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FC(C=1C=CC(=NC1)OC1=CC=C(C=O)C=C1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |